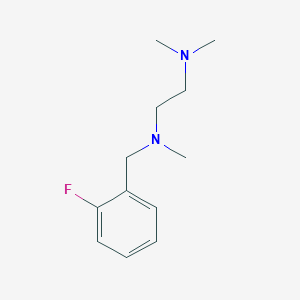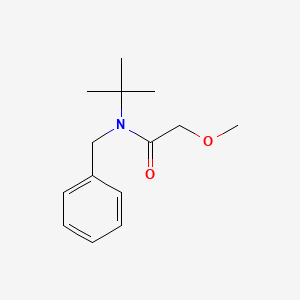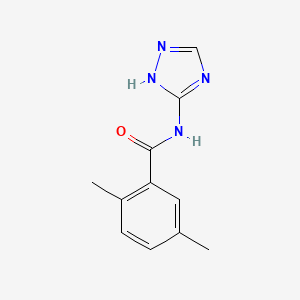![molecular formula C17H20N2O4S B5884110 N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884110.png)
N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as MMB or NSC 722704, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMB is a member of the N-alkyl-2-phenylindol-3-ylglyoxylamide family of compounds and has been shown to have a variety of biochemical and physiological effects. In
科学的研究の応用
N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to have potential applications in a variety of scientific research fields. One area of interest is cancer research, where this compound has been found to be a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the regulation of cell growth and proliferation. Inhibition of NMT by this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
This compound has also been studied for its potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease. In addition, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death, suggesting that it may have potential as a neuroprotective agent in Parkinson's disease.
作用機序
The mechanism of action of N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide is thought to involve the inhibition of NMT, which is involved in the co-translational myristoylation of proteins. Myristoylation is a post-translational modification that is involved in the regulation of protein localization and function. Inhibition of NMT by this compound disrupts this process, leading to the accumulation of mislocalized proteins and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its role as an NMT inhibitor, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to induce the expression of heat shock proteins, which are involved in the cellular stress response. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
One advantage of N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide is its specificity for NMT, which makes it a useful tool for studying the role of myristoylation in cellular processes. However, one limitation of this compound is its relatively low potency compared to other NMT inhibitors. In addition, this compound has been shown to have some off-target effects, such as inhibition of acetylcholinesterase, which may complicate its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent NMT inhibitors based on the structure of this compound. Another potential direction is the investigation of this compound's role in other cellular processes, such as autophagy and protein degradation. Finally, the potential therapeutic applications of this compound in cancer and neurodegenerative diseases warrant further investigation.
合成法
The synthesis of N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide involves several steps. First, 2-methoxybenzylamine is reacted with 2-nitrobenzaldehyde in the presence of a reducing agent to form 2-(2-methoxyphenyl)-2-nitroethanol. This intermediate is then treated with methylsulfonyl chloride and triethylamine to form N-(2-methoxybenzyl)-2-nitrobenzamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, resulting in the formation of this compound.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-19(24(3,21)22)15-10-6-5-9-14(15)17(20)18-12-13-8-4-7-11-16(13)23-2/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLWJUUUKXYDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5884036.png)


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea](/img/structure/B5884059.png)
![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5884070.png)
![5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5884078.png)
![methyl 2-[(4-phenylbutanoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5884083.png)
![N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5884090.png)
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5884102.png)
![2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5884104.png)


![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5884129.png)
